molecular formula C16H16O4 B8740138 2,2-Bis(4-methoxyphenyl)acetic acid CAS No. 4541-73-5

2,2-Bis(4-methoxyphenyl)acetic acid

Cat. No. B8740138
CAS RN: 4541-73-5
M. Wt: 272.29 g/mol
InChI Key: LZASYCDJCJCVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(4-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Bis(4-methoxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-methoxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4541-73-5

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2,2-bis(4-methoxyphenyl)acetic acid

InChI

InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10,15H,1-2H3,(H,17,18)

InChI Key

LZASYCDJCJCVCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To neat morpholine (43.56 g, 0.5 mol) was added dichloroacetic acid (12.89 g, 0.1 mol) portionwise under argon, with ice bath. When the addition was finished, the ice bath was removed and the reaction was allowed to stand at ambient temperature for 16 hours. The reaction mixture was dissolved in a mixed solvent of 120 mL acetic acid and 12 mL H2O and was stirred at room temperature until it was clear. To the reaction was then added anisole (43.2 g, 0.4 mol) followed by 100 mL concentrated H2SO4 with ice bath keeping temperature less then 25° C. The reaction was stirred at room temperature for 16 hours and warmed to 60° C. for 3 hours. The reaction mixture was poured over the ice and was extracted with CHCl3. The CHCl3 layer was then washed with 1N NaOH then filtered. The aqueous solution was acidified with HCl to give a cloudy solution which crystallized upon standing at room temperature for 64 hours. The crystalline solid was filtered and rinsed with H2O to give the acid (15.2 g, 55%).
Quantity
43.56 g
Type
reactant
Reaction Step One
Quantity
12.89 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
55%

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